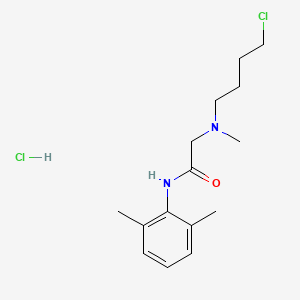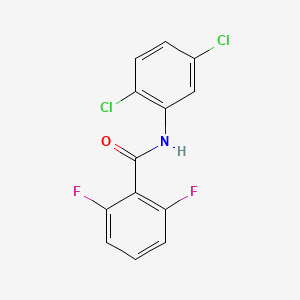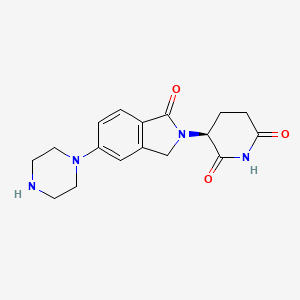
(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol is an organic compound characterized by the presence of a tetrahydropyran ring attached to a butenol chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 4-hydroxybutanal.
Attachment of the Butenol Chain: The butenol chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (Z)-alkene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can yield saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving tetrahydropyran derivatives.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism by which (Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of biologically active metabolites.
類似化合物との比較
Similar Compounds
(E)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol: The E-isomer of the compound, differing in the configuration around the double bond.
4-(Tetrahydro-2H-pyran-2-yl)butan-1-ol: A saturated analog without the double bond.
4-(Tetrahydro-2H-pyran-2-yl)but-2-yn-1-ol: An alkyne analog with a triple bond.
Uniqueness
(Z)-4-(Tetrahydro-2H-pyran-2-yl)but-2-en-1-ol is unique due to its Z-configuration, which can influence its reactivity and interactions with biological targets. This configuration may result in different physical and chemical properties compared to its E-isomer and other analogs.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
(Z)-4-(oxan-2-yl)but-2-en-1-ol |
InChI |
InChI=1S/C9H16O2/c10-7-3-1-5-9-6-2-4-8-11-9/h1,3,9-10H,2,4-8H2/b3-1- |
InChIキー |
CVGWPYGYGNRVMF-IWQZZHSRSA-N |
異性体SMILES |
C1CCOC(C1)C/C=C\CO |
正規SMILES |
C1CCOC(C1)CC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)



![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)



![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)

